molecular formula C8H8ClFO B1427465 (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1344948-04-4

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B1427465
CAS No.: 1344948-04-4
M. Wt: 174.6 g/mol
InChI Key: QTHNHXVMPXXQSP-YFKPBYRVSA-N
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Description

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation techniques with chiral catalysts. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo further reduction to form the corresponding alkane, (3-chloro-2-fluorophenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: (3-chloro-2-fluorophenyl)acetone.

    Reduction: (3-chloro-2-fluorophenyl)ethane.

    Substitution: (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.

Scientific Research Applications

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chiral center and the halogen substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • (1S)-1-(3-chloro-2-bromophenyl)ethan-1-ol
  • (1S)-1-(3-chloro-2-iodophenyl)ethan-1-ol
  • (1S)-1-(3-chloro-2-methylphenyl)ethan-1-ol

Comparison: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it distinct from its analogs with different halogen or alkyl substituents.

Properties

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHNHXVMPXXQSP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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